Tetrachlorofluorescein

Description

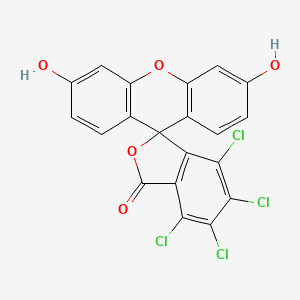

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPFFGGFHNZBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038895 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-21-1, 26761-84-2 | |

| Record name | 4,5,6,7-Tetrachlorofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrachlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6262-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O73WZT10BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Photophysical Properties of Tetrachlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorofluorescein (TET) is a halogenated derivative of fluorescein (B123965), a widely utilized fluorophore in various scientific disciplines. The addition of four chlorine atoms to the fluorescein core significantly influences its photophysical properties, making it a valuable tool in biological imaging, diagnostics, and as a pH indicator. This technical guide provides a comprehensive overview of the core photophysical characteristics of 3,4,5,6-Tetrachlorofluorescein, including its absorption and emission spectra, molar extinction coefficient, and quantum yield. Furthermore, this document outlines the experimental protocols for the determination of these properties and discusses the impact of environmental factors such as pH and solvent polarity on its fluorescence behavior.

Core Photophysical Properties

This compound exhibits distinct spectral properties that are crucial for its application as a fluorescent probe. The key photophysical parameters in Phosphate-Buffered Saline (PBS) are summarized in the table below.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λ_abs_) | 509 nm | PBS | [1] |

| Molar Extinction Coefficient (ε) | 65,500 M⁻¹cm⁻¹ | at 509 nm in PBS | [1] |

| Emission Maximum (λ_em_) | Not explicitly stated in provided results, but typically green emission. | PBS | [2] |

| Quantum Yield (Φ_f_) | 0.65 | PBS | [1] |

| Fluorescence Lifetime (τ_f_) | Data not available in search results | - | |

| CAS Number | 6262-21-1 | - | |

| Molecular Formula | C₂₀H₈Cl₄O₅ | - |

Influence of Environmental Factors

The photophysical properties of this compound, like other fluorescein derivatives, are sensitive to its local environment, particularly pH and solvent polarity.

pH Dependence

Solvent Dependence

The polarity of the solvent can significantly influence the absorption and emission spectra of fluorescent dyes, a phenomenon known as solvatochromism.[2][4] For polar fluorophores like fluorescein derivatives, an increase in solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[2] This is due to the stabilization of the excited state by the polar solvent molecules. While it is expected that this compound's photophysical properties are affected by the solvent environment, specific quantitative data detailing these effects in a range of solvents were not found in the conducted searches.

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable application of fluorescent probes. The following sections describe the general experimental methodologies for measuring the key photophysical parameters of this compound.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., PBS). The concentration should be adjusted to have an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectroscopy: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the solution over a relevant wavelength range (e.g., 300-600 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

-

Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence emission spectrum. The sample is excited at its absorption maximum (λ_abs_), and the emitted light is scanned over a longer wavelength range (e.g., 500-700 nm). The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).

Experimental Workflow for Spectral Characterization

Caption: Workflow for determining absorption and emission maxima.

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

Methodology:

-

Beer-Lambert Law: The molar extinction coefficient (ε) is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Procedure:

-

Prepare a series of this compound solutions of known concentrations in a specific solvent.

-

Measure the absorbance of each solution at the absorption maximum (λ_abs_).

-

Plot absorbance versus concentration. The slope of the resulting linear fit is the molar extinction coefficient.

-

Logical Relationship for Molar Extinction Coefficient Determination

Caption: Beer-Lambert law application for ε determination.

Measurement of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the efficiency of fluorescence emission relative to a standard of known quantum yield.

Methodology:

-

Principle: The quantum yield of an unknown sample (Φ_unk_) is calculated by comparing its integrated fluorescence intensity to that of a standard (Φ_std_) with a known quantum yield, using the following equation: Φ_unk_ = Φ_std_ * (I_unk_ / I_std_) * (A_std_ / A_unk_) * (n_unk_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Procedure:

-

Select a suitable fluorescence standard with an emission range similar to this compound (e.g., Fluorescein in 0.1 M NaOH, Φ_f_ = 0.95).

-

Prepare dilute solutions of both the standard and the sample in the same solvent, with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Calculate the quantum yield using the equation above.

-

Workflow for Comparative Quantum Yield Measurement

Caption: Comparative method for fluorescence quantum yield.

Measurement of Fluorescence Lifetime

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC): This is a common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure:

-

A pulsed light source (e.g., a laser) excites the sample.

-

A sensitive detector measures the arrival time of the first emitted photon relative to the excitation pulse.

-

This process is repeated many times to build a histogram of photon arrival times.

-

The decay of this histogram corresponds to the fluorescence decay of the sample.

-

The fluorescence lifetime (τ_f_) is determined by fitting the decay curve to an exponential function.

-

Signaling Pathway for TCSPC Measurement

Caption: TCSPC method for fluorescence lifetime measurement.

Applications in Research and Development

The distinct photophysical properties of this compound make it a valuable tool in several areas:

-

Fluorescent Labeling: It can be conjugated to biomolecules such as proteins and nucleic acids for use in fluorescence microscopy, flow cytometry, and immunoassays.

-

pH Sensing: Its pH-dependent fluorescence allows for the measurement of pH in various environments, including intracellular compartments.[3]

-

Polymerase Chain Reaction (PCR): this compound (TET) is commonly used as a fluorescent reporter dye in real-time PCR probes.[2]

Conclusion

This compound is a versatile fluorophore with well-characterized absorption and emission properties in aqueous buffer. Its high molar extinction coefficient and good quantum yield make it a bright fluorescent probe. The sensitivity of its fluorescence to pH provides an additional modality for its use as a sensor. While detailed quantitative data on its solvent-dependent photophysics and a precise fluorescence lifetime are not extensively documented in the readily available literature, the established protocols for their determination can be applied to further characterize this useful molecule for specific research and development applications. Researchers and drug development professionals can leverage the information and methodologies presented in this guide for the effective application of this compound in their work.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Tetrachlorofluorescein

This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, a key intermediate in the production of other highly halogenated dyes like Phloxine B and Rose Bengal. The document details established experimental protocols, presents quantitative data for comparison, and illustrates the chemical workflows involved. Two main isomers are discussed: 3,4,5,6-tetrachlorofluorescein and 2',4',5',7'-tetrachlorofluorescein (B1197380), which differ by the position of the chlorine atoms.

Synthesis Methodologies

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction, specifically the condensation of a phthalic anhydride (B1165640) derivative with a resorcinol (B1680541) derivative. The choice of starting materials dictates the final isomeric product.

Method 1: Synthesis of 3,4,5,6-Tetrachlorofluorescein

This method involves the condensation of tetrachlorophthalic anhydride with resorcinol. A notable approach utilizes an excess of resorcinol, which serves as both a reactant and a solvent, eliminating the need for other condensing agents and simplifying product purification.[1]

Experimental Protocol:

-

Reaction Setup: A one-liter jacketed glass vessel is charged with 250 g of resorcinol (technical grade, 99.495%) and blanketed with nitrogen.[1]

-

Reactant Addition: The resorcinol is melted by heating the jacket. Once molten, 242 g of tetrachlorophthalic anhydride (technical grade, 98.5%) is added to the vessel.[1]

-

Condensation Reaction: The reaction mixture is heated to 200°C and maintained between 200°C and 210°C for approximately four hours. During this time, water produced by the reaction is continuously removed via distillation.[1]

-

Quenching: Upon completion, the reaction mixture is cooled to 185°C. The hot mixture is then transferred under nitrogen pressure into a separate stirred vessel containing approximately 500 mL of water to quench the reaction and precipitate the product.[1]

-

Initial Product Recovery: The product slurry is digested at 75°C and then cooled to 35°C. The crude product is recovered by vacuum filtration.[1]

Method 2: Synthesis of 2',4',5',7'-Tetrachlorofluorescein

This isomer is prepared by condensing phthalic anhydride with a chlorinated resorcinol derivative, specifically 2,4-dichlororesorcinol.[2] While detailed protocols for this specific reaction are less common in open literature, the general procedure for fluorescein (B123965) synthesis can be adapted. This typically requires a condensing agent.

Experimental Protocol (Adapted from General Fluorescein Synthesis):

-

Reactant Mixing: In a suitable reaction vessel, combine phthalic anhydride (1 molar equivalent) and 2,4-dichlororesorcinol (2 molar equivalents).[2]

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride or methanesulfonic acid.[3][4] Methanesulfonic acid has been shown to be an effective solvent and catalyst for microscale syntheses under milder conditions (e.g., 80-85°C for 36-48 hours).[3]

-

Condensation Reaction: Heat the mixture to initiate condensation. If using zinc chloride, temperatures of 180-200°C are typical until the mixture becomes highly viscous.[4][5]

-

Work-up: Cool the reaction mass. Add dilute hydrochloric acid and boil to dissolve the remaining zinc salts.[4] The insoluble crude 2',4',5',7'-tetrachlorofluorescein is then isolated by filtration.

Data Summary: Synthesis

The following table summarizes the quantitative aspects of the described synthesis methods.

| Parameter | Method 1: 3,4,5,6-Tetrachlorofluorescein | Method 2: 2',4',5',7'-Tetrachlorofluorescein |

| Phthalic Moiety | Tetrachlorophthalic Anhydride | Phthalic Anhydride[2] |

| Resorcinol Moiety | Resorcinol[1] | 2,4-Dichlororesorcinol[2] |

| Catalyst/Solvent | Excess Resorcinol (Solvent)[1] | Zinc Chloride or Methanesulfonic Acid[3][4] |

| Reaction Temp. | 200-210°C[1] | ~180-200°C (with ZnCl2) or 80-85°C (with CH3SO3H)[3][4] |

| Reaction Time | ~4 hours[1] | Varies (until viscous with ZnCl2); 36-48 hours (with CH3SO3H)[3] |

| Reported Purity | ~91.1% (after initial work-up)[1] | Not specified |

Purification Methodologies

Crude this compound often contains unreacted starting materials, isomers, and other by-products. Several methods can be employed to achieve the high purity required for subsequent applications.

Method A: Aqueous Recrystallization and Washing

This is a straightforward method for removing water-soluble impurities and unreacted starting materials.

Experimental Protocol:

-

The crude filter cake obtained from the synthesis work-up is suspended in hot water (e.g., 400 mL).[1]

-

The suspension is heated and stirred, then re-filtered while hot.[1]

-

The resulting filter cake is washed thoroughly with additional hot water (e.g., 600 mL).[1]

-

The purified product is dried in an oven at 100°C.[4]

Method B: Diacetate Intermediate Purification

For challenging purifications, converting the fluorescein to its diacetate derivative allows for easier recrystallization, followed by hydrolysis to regenerate the purified product.[3]

Experimental Protocol:

-

Acetylation: Dissolve the crude this compound in a mixture of acetic anhydride and pyridine (B92270) and heat briefly.

-

Purification: Subject the resulting solution to an aqueous work-up and recrystallize the this compound diacetate from absolute ethanol.[3]

-

Hydrolysis: Dissolve the purified diacetate in a 1:1 mixture of THF/MeOH. Add ammonium (B1175870) hydroxide (B78521) (10 equivalents) and stir for 2 hours.[3]

-

Isolation: Pour the reaction mixture into cold water, acidify to pH 2 with 10% HCl, and concentrate in vacuo to remove the organic solvents. The solid purified this compound is collected by filtration, washed with cold water, and dried.[3]

Method C: pH-Zone-Refining Countercurrent Chromatography (CCC)

This advanced liquid-liquid chromatography technique is highly effective for separating closely related acidic compounds, such as isomers and impurities in commercial this compound preparations.

Experimental Protocol Outline:

-

Solvent System: A two-phase solvent system is employed, typically containing methyl tert-butyl ether, water, and an acid (e.g., trifluoroacetic acid) as a retainer in the stationary phase, and a base (e.g., ammonium hydroxide) as an eluent in the mobile phase.

-

Separation: A 5-gram sample of commercial 4,5,6,7-tetrachlorofluorescein can be dissolved in the solvent system and subjected to CCC separation.

-

Fraction Collection & Isolation: Fractions are collected and analyzed (e.g., by HPLC). The desired fractions are combined, freeze-dried, and can be further purified by extraction and recrystallization (e.g., from methanol/water) to yield highly pure material.

Data Summary: Purification

| Method | Principle | Advantages | Disadvantages | Typical Application |

| Aqueous Washing | Removal of water-soluble impurities by washing/resuspension.[1] | Simple, inexpensive, effective for removing salts and polar impurities. | Limited effectiveness for removing structurally similar by-products. | Initial purification of crude product post-synthesis. |

| Diacetate Method | Chemical derivatization to alter solubility and facilitate recrystallization.[3] | Highly effective for removing isomeric and colored impurities. | Multi-step process, involves additional reagents, potential for yield loss. | Lab-scale synthesis requiring high purity. |

| pH-Zone CCC | Partition chromatography based on pKa differences. | Excellent for separating isomers and closely related impurities. | Requires specialized equipment, complex method development. | Industrial purification and isolation of minor components. |

Visualized Workflows

The following diagrams illustrate the synthesis and purification pathways for this compound.

References

Chemical structure and IUPAC name of Tetrachlorofluorescein.

An In-depth Technical Guide to Tetrachlorofluorescein for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a versatile fluorescent dye. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its technical specifications and experimental applications.

Chemical Structure and IUPAC Name

This compound is a halogenated derivative of fluorescein. The addition of four chlorine atoms to the phthalic acid moiety significantly influences its spectral properties and acidity compared to the parent molecule.

IUPAC Name: 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one[1]

Synonyms: 3,4,5,6-Tetrachlorofluorescein, 4,5,6,7-Tetrachlorofluorescein[1]

Chemical Formula: C₂₀H₈Cl₄O₅[1][2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

The following tables summarize the key physicochemical and spectral properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 470.09 g/mol | [3] |

| Appearance | Pale yellow to amber to green powder | [3] |

| Melting Point | 304 °C (decomposes) | [3] |

| Solubility | Soluble in organic solvents and water. | [2] |

Table 2: Spectral Properties

| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Reference |

| Pyridine | 468-470 nm | Not specified | Not specified | Not specified | [4] |

| Generic | 521 nm | 536 nm | Not specified | Not specified | [5] |

| PBS | 509 nm | Not specified | 0.65 | 65,500 M⁻¹cm⁻¹ | [6] |

| Not specified | 519 nm | 535 nm | Not specified | Not specified | [7] |

| Carboxy-derivative | 521 nm | 542 nm | Not specified | Not specified | [8] |

Experimental Protocols

General Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound via the condensation of tetrachlorophthalic anhydride (B1165640) and resorcinol (B1680541). This reaction is a variation of the Friedel-Crafts acylation.[9]

Materials:

-

Tetrachlorophthalic anhydride

-

Resorcinol

-

Zinc chloride (anhydrous) or Methanesulfonic acid

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Round-bottom flask

-

Heating mantle with stirrer

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask, combine tetrachlorophthalic anhydride (1.0 equivalent) and resorcinol (2.1 equivalents).

-

Add a catalytic amount of anhydrous zinc chloride (approximately 0.5 equivalents) or use methanesulfonic acid as both catalyst and solvent.[10]

-

Heat the mixture with stirring. The reaction mixture will become a thick, dark paste.

-

Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully dissolve the crude product in 1 M NaOH solution. The solution will turn a deep reddish-brown and exhibit fluorescence.

-

Filter the solution to remove any insoluble impurities.

-

Slowly add 1 M HCl to the filtrate with stirring to precipitate the this compound. Continue adding HCl until the solution is acidic (pH ~2-3).

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual salts.

-

Dry the purified this compound product.

Caption: General workflow for the synthesis of this compound.

Application as a Fluorescent pH Indicator

This compound's fluorescence is pH-dependent, making it a useful indicator in chemical analyses.[3] Under acidic conditions, it appears yellow, while under alkaline conditions, it turns green with strong fluorescence.[2]

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in various scientific fields.

-

Fluorescent Tracers: Its high stability and strong fluorescence make it an excellent tracer in biological research, such as in fluorescence microscopy and flow cytometry, for visualizing cellular processes.[3]

-

Histology and Pathology: It can be used as a staining agent for tissue samples, aiding in the identification of specific cell types or pathological changes.[3]

-

Photodynamic Therapy: There is potential for its use in photodynamic cancer therapy, where it can be activated by light to selectively destroy malignant cells.[3]

-

Environmental Monitoring: It is employed to track the dispersion of pollutants in aquatic systems.[3]

-

Molecular Probes: Derivatives of this compound, such as TET, are widely used for labeling PCR probes in molecular biology applications.[7]

The inclusion of chlorine atoms in molecules can be a significant strategy in drug discovery, with over 250 FDA-approved drugs containing chlorine.[11] While this compound itself is primarily a research tool, its chlorinated structure is of interest in the broader context of developing new therapeutic agents.[11]

Caption: Key application areas of this compound.

References

- 1. This compound | C20H8Cl4O5 | CID 80424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4,5,6-TETRACHLOROFLUORESCEIN | 6262-21-1 [chemicalbook.com]

- 5. glenresearch.com [glenresearch.com]

- 6. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Spectrum [TET (Carboxy-2,4,7,7-tetrachlorofluorescein)] | AAT Bioquest [aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Tetrachlorofluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the absorption and emission spectra of tetrachlorofluorescein (TCF), a versatile fluorescent dye with significant applications in biological research and drug development. This document details the quantitative spectral properties, outlines comprehensive experimental protocols for their measurement, and visualizes a key reaction mechanism, offering a valuable resource for professionals leveraging fluorescence-based techniques.

Core Spectroscopic Properties of this compound

This compound, a halogenated derivative of fluorescein (B123965), exhibits distinct spectral characteristics that are crucial for its application as a fluorescent probe and label. The introduction of chlorine atoms into the fluorescein structure influences its electronic properties, leading to shifts in its absorption and emission maxima and affecting its quantum yield. The precise spectral data can vary depending on the specific isomer and the solvent environment.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral properties of 3,4,5,6-tetrachlorofluorescein in Phosphate-Buffered Saline (PBS).

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 509 nm | PBS | [1] |

| Emission Maximum (λem) | Not explicitly stated in the provided context | PBS | |

| Molar Extinction Coefficient (ε) | 65,500 cm-1M-1 | PBS | [1] |

| Fluorescence Quantum Yield (Φf) | 0.65 | PBS | [1] |

Note: The emission maximum for 3,4,5,6-tetrachlorofluorescein in PBS was not explicitly available in the provided search results. Researchers should determine this experimentally or consult additional literature.

Data for other isomers and derivatives in various solvents is also available in the literature. For instance, a carboxy derivative, TET (Carboxy-2,4,7,7-tetrachlorofluorescein), has an excitation peak at 521 nm and an emission peak at 542 nm. The choice of solvent can significantly impact the spectral properties due to solvatochromic effects.[2][3][4][5]

Experimental Protocols for Spectral Characterization

Accurate determination of the absorption and emission spectra, as well as the fluorescence quantum yield, is fundamental for the reliable application of this compound. The following protocols provide a detailed methodology for these measurements.

Measurement of Absorption and Emission Spectra

This protocol outlines the steps for acquiring the absorbance and fluorescence emission spectra of a this compound solution.

Materials:

-

This compound (specific isomer)

-

Spectroscopic grade solvent (e.g., PBS, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to obtain solutions with absorbance values in the range of 0.01 to 0.1 at the expected absorption maximum to avoid inner filter effects.

-

Absorbance Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of each diluted this compound solution over the desired wavelength range (e.g., 350-600 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Measurement:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the determined λabs.

-

Use the pure solvent to record a blank emission spectrum to account for Raman scattering and other background signals.

-

Record the fluorescence emission spectrum of each diluted this compound solution. The emission scan range should typically start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission band (e.g., 520-700 nm).

-

Identify the wavelength of maximum emission (λem).

-

-

Data Analysis: Plot the absorbance and fluorescence intensity as a function of wavelength to visualize the spectra. The molar extinction coefficient (ε) can be calculated from the absorbance data using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution (as prepared above)

-

Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95)

-

The same materials as for absorption and emission measurements.

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions of both the this compound sample and the fluorescence standard in the same solvent, ensuring their absorbance at the excitation wavelength is below 0.1.

-

Absorbance and Emission Measurements:

-

Record the absorbance spectra of all solutions and note the absorbance at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the slope (gradient) of the linear fits for both the sample (Gradsample) and the standard (Gradstd).

-

The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

where Φstd is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term (η2sample / η2std) becomes 1.[6][7][8][9][10]

-

Visualization of a Key Application: Thiol Detection

This compound derivatives have been developed as "turn-on" fluorescent probes for the detection of biological thiols, such as glutathione (B108866) (GSH). The underlying principle involves a chemical reaction that liberates the highly fluorescent this compound molecule from a non-fluorescent or weakly fluorescent precursor upon interaction with a thiol.

Reaction Mechanism of a TCF-based Thiol Probe

The following diagram illustrates the general mechanism of a this compound-based probe for thiol detection. The probe is initially in a non-fluorescent, "caged" state. The presence of a thiol triggers a nucleophilic attack, leading to the cleavage of a specific bond and the release of the fluorescent this compound.

Caption: Reaction mechanism of a TCF-based "turn-on" fluorescent probe for thiol detection.

Experimental Workflow for Cellular Thiol Imaging

The following diagram outlines a typical experimental workflow for using a TCF-based probe to image intracellular thiols.

Caption: A generalized workflow for imaging intracellular thiols using a TCF-based fluorescent probe.

This technical guide provides a foundational understanding of the spectral properties of this compound and its application in fluorescence-based research. For specific applications, researchers are encouraged to consult the primary literature and optimize protocols for their experimental systems.

References

- 1. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]

- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. jasco-global.com [jasco-global.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Quantum Yield and Photostability of Tetrachlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum yield and photostability of Tetrachlorofluorescein (TET), a chlorinated derivative of fluorescein (B123965) widely used as a fluorescent label in molecular biology, particularly in real-time PCR applications.[1][2] While this compound offers valuable spectral properties, a comprehensive understanding of its quantum efficiency and stability under illumination is crucial for its effective application in quantitative and imaging studies.

Core Photophysical Properties

This compound is a fluorescent dye characterized by its green emission.[1] The addition of chlorine atoms to the fluorescein core structure influences its spectral and chemical properties, such as its pKa, making it a useful probe in various biological assays.[]

Quantitative Data Summary

Table 1: Fluorescence Quantum Yield of this compound

| Derivative Name | Solvent | Quantum Yield (Φ) | Reference |

| 3,4,5,6-Tetrachlorofluorescein | PBS | 0.65 | [4] |

| 3′,4′,5′,6′-Tetrachlorofluorescein | PBS (pH 7.3) | 0.016 | [5] |

| 3′,4′,5′,6′-Tetrachlorofluorescein | Ethanol (with 1 mM NaOH) | 0.22 | [5] |

Note: 3',4',5',6'-Tetrachlorofluorescein is a structural isomer and likely synonym for this compound where the chlorination is on the phenyl ring. The discrepancy in PBS quantum yield values highlights the importance of experimental conditions and the need for in-house validation.

Table 2: Spectral Properties of this compound

| Property | Wavelength (nm) | Solvent/Conditions | Reference |

| Absorption Maximum (λabs) | 521 | - | [2] |

| Emission Maximum (λem) | 536 | - | [2] |

| Absorption Maximum (λabs) | 509 | PBS | [4] |

Photostability of this compound

-

Illumination Intensity: Higher light intensity leads to a faster rate of photobleaching.[6]

-

Molecular Oxygen: The presence of molecular oxygen can lead to the formation of reactive singlet oxygen, which can chemically degrade the fluorophore.[6]

-

Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the surrounding medium can all affect photostability.[7]

-

Fluorophore Concentration: At high concentrations, self-quenching can occur, which can sometimes influence photodegradation pathways.[8]

Given the lack of specific data, it is highly recommended that researchers determine the photostability of this compound under their specific experimental conditions. A detailed protocol for this is provided below. For fluorescein, a typical photobleaching quantum yield can result in the emission of 30,000 to 40,000 photons before the molecule is irreversibly bleached.[6]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (this compound) by comparison to a well-characterized standard with a known quantum yield.[9][10]

Materials:

-

Spectrofluorometer with a corrected emission spectrum function

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.925 or Rhodamine 6G in ethanol, Φ = 0.95)[5][11]

-

Spectroscopic grade solvents (e.g., PBS, ethanol)

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the fluorescence standard and the this compound sample in the same solvent.

-

Prepare a series of dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 in a 1 cm path length cuvette. This is to ensure the solutions are optically dilute and to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each measurement.

-

-

Data Analysis:

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the quantum yield of the this compound sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).

-

-

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. TET, Tetrachlorofulorescein Oligonucleotide Labeling [biosyn.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. benchchem.com [benchchem.com]

- 6. Photobleaching [evidentscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescein. Physiochemical factors affecting its fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jascoinc.com [jascoinc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrachlorofluorescein and Its Derivatives for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorofluorescein (TCF) is a halogenated derivative of the widely recognized fluorophore, fluorescein (B123965). The addition of four chlorine atoms to the xanthene core significantly alters its chemical and spectral properties, resulting in a dye with a lower pKa and a spectral profile that is shifted to longer wavelengths compared to its parent compound. These characteristics make TCF and its reactive analogs valuable tools in various biological and diagnostic applications, including nucleic acid sequencing, protein labeling, and fluorescence microscopy. This guide provides a comprehensive overview of TCF, its key derivatives, their quantitative properties, detailed experimental protocols, and their application in studying cellular signaling pathways.

Core Compound and Key Derivatives

The foundational structure of 3',4',5',6'-Tetrachlorofluorescein provides the basis for several reactive derivatives designed for covalent labeling of biomolecules. The chlorination of the upper xanthene ring enhances the photostability and lowers the pKa of the dye compared to standard fluorescein, making its fluorescence less sensitive to physiological pH fluctuations.

Key derivatives include:

-

6-TET, SE (6-Carboxy-2',4',7',7'-tetrachlorofluorescein, succinimidyl ester): An amine-reactive derivative widely used for labeling proteins, antibodies, and amine-modified oligonucleotides. The succinimidyl ester group reacts efficiently with primary amines to form stable amide bonds.

-

TET Phosphoramidite (B1245037) (5'-Tetrachloro-Fluorescein Phosphoramidite): A derivative used in automated solid-phase synthesis to label oligonucleotides at the 5' terminus. This is a standard reagent in the production of fluorescent probes for applications like real-time PCR and DNA sequencing.

Quantitative Data Summary

For quantitative applications such as fluorescence-based assays and imaging, understanding the specific spectral properties of the fluorophore is critical. The following tables summarize the key photophysical characteristics of TCF and its principal derivatives.

Table 1: Spectral Properties of this compound and its Derivatives

| Compound Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Buffer |

| 3',4',5',6'-Tetrachlorofluorescein | TCF | 509 | ~525 | 65,500 | 0.65 | PBS |

| 6-Carboxy-2',4',7',7'-tetrachlorofluorescein, succinimidyl ester | 6-TET, SE | 521 | 536 | Not specified | Not specified | DMSO |

| 5'-Tetrachloro-Fluorescein Phosphoramidite (conjugated to oligo) | TET | 519 | 539 | 86,000 | 0.90 | Aqueous Buffer |

Note: Spectral properties, particularly quantum yield, can be highly dependent on the local environment, including solvent, pH, and conjugation to a biomolecule.

Table 2: Molecular Weights and Chemical Formulas

| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) |

| 3',4',5',6'-Tetrachlorofluorescein | TCF | C₂₀H₈Cl₄O₅ | 470.09 |

| 6-Carboxy-2',4,7',7'-tetrachlorofluorescein, succinimidyl ester | 6-TET, SE | C₂₅H₁₁Cl₄NO₉ | 611.17 |

| 5'-Tetrachloro-Fluorescein Phosphoramidite | TET | C₄₆H₅₄Cl₄N₃O₁₀P | 981.73 |

Photostability

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of these fluorescent probes. Below are methodologies for common experimental procedures.

Protocol 1: Labeling Antibodies with 6-TET, Succinimidyl Ester (SE)

This protocol describes the conjugation of an amine-reactive this compound derivative to a primary or secondary antibody.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS) at a concentration of 2.5 mg/mL.

-

6-TET, SE dissolved in anhydrous DMSO to a concentration of 10 mM.

-

0.1 M Sodium Bicarbonate buffer, pH 8.3.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS.

-

1 M Lysine solution (optional, for quenching).

Procedure:

-

Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2.5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3, which is optimal for the labeling reaction.

-

Prepare Dye Stock Solution: Allow the vial of 6-TET, SE to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to fully dissolve the dye. This solution should be prepared immediately before use.

-

Labeling Reaction: While gently stirring the antibody solution, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution. This corresponds to a molar ratio of dye to antibody that may need to be optimized, but is a good starting point for IgG antibodies.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted free dye by applying the reaction mixture to a size-exclusion chromatography column. Elute with 1X PBS. The first colored band to elute from the column is the labeled antibody.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of TET (~521 nm, A_max).

-

Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody, e.g., 210,000 M⁻¹cm⁻¹ for IgG).

-

Calculate the dye concentration: Dye Conc. (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of TET).

-

Calculate the DOL: DOL = Dye Conc. / Protein Conc.

-

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide, or store in 50% glycerol (B35011) at -20°C.

Protocol 2: 5'-Labeling of Oligonucleotides using TET Phosphoramidite

This protocol outlines the final coupling step in a standard automated solid-phase oligonucleotide synthesis cycle to add a 5'-TET label.

Materials:

-

DNA synthesizer.

-

Standard oligonucleotide synthesis reagents (deblocking, activator, capping, oxidation solutions).

-

TET Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside.

-

Cleavage and deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure:

-

Standard Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry cycles (Deblocking, Coupling, Capping, Oxidation).

-

Final Deblocking: After the last nucleotide has been added, perform a final deblocking step to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.

-

TET Coupling:

-

Deliver the TET phosphoramidite solution and an activator solution (e.g., 0.25 M ETT in acetonitrile) simultaneously to the synthesis column.

-

Allow the coupling reaction to proceed. The coupling time for modifiers like TET may need to be extended (e.g., 5-10 minutes) compared to standard nucleobases to ensure high efficiency.

-

-

Final Capping and Oxidation: Perform a final capping step to block any unreacted 5'-hydroxyl groups, followed by an oxidation step to convert the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

Cleavage and Deprotection: Cleave the labeled oligonucleotide from the CPG support and remove the protecting groups from the bases and the phosphate backbone using concentrated ammonium hydroxide (B78521) according to standard procedures.

-

Purification: Purify the 5'-TET labeled oligonucleotide using methods such as HPLC or PAGE to remove failure sequences and any remaining impurities.

Protocol 3: Immunofluorescence Staining of Apoptotic Cells

This protocol provides a general workflow for detecting an apoptotic marker, such as cleaved Caspase-3, in fixed and permeabilized cells using a primary antibody and a secondary antibody labeled with a this compound derivative.

Materials:

-

Cells grown on coverslips.

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

-

Primary antibody against the target of interest (e.g., rabbit anti-cleaved Caspase-3).

-

This compound-labeled secondary antibody (e.g., goat anti-rabbit IgG-TET).

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Procedure:

-

Sample Preparation: Rinse cells briefly with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Wash the cells once with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the TET-labeled secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes.

-

Final Wash and Mounting: Wash the cells one final time with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for TET (or similar green fluorophores) and the chosen counterstain.

Visualization of Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key logical and experimental flows.

Apoptosis Signaling Pathway: Caspase-3 Activation

Apoptosis, or programmed cell death, is a critical cellular process. A key executioner is Caspase-3. The activation of this enzyme can be detected using immunofluorescence with an antibody specific to its cleaved, active form. A secondary antibody conjugated with a fluorophore like TET allows for visualization.

The Inner Workings of a Fluorescent Workhorse: A Technical Guide to the Fluorescence Mechanism of Tetrachlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorofluorescein, a halogenated derivative of fluorescein (B123965), is a widely utilized fluorescent probe in various scientific disciplines, including cellular imaging, high-throughput screening, and diagnostics. Its robust photophysical properties, characterized by strong absorption and emission in the visible spectrum, make it an invaluable tool for elucidating biological processes and identifying potential therapeutic agents. This technical guide provides an in-depth exploration of the core mechanism of fluorescence in this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Core Mechanism of Fluorescence

The fluorescence of this compound is governed by the fundamental principles of electronic excitation and subsequent relaxation of its molecular structure. The process can be conceptually understood through the framework of a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

The introduction of four chlorine atoms onto the phthalic acid moiety of the fluorescein core significantly influences its electronic properties. These electron-withdrawing groups modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission characteristics.[1][2]

The fluorescence process unfolds in a series of discrete steps:

-

Excitation: Upon absorption of a photon of appropriate energy (typically in the blue-green region of the spectrum), a valence electron in the this compound molecule is promoted from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale.

-

Vibrational Relaxation and Internal Conversion: The excited molecule quickly loses excess vibrational energy as heat to its surroundings, relaxing to the lowest vibrational level of the first excited singlet state (S₁). This non-radiative process is known as vibrational relaxation and occurs within picoseconds. If the initial excitation was to a higher electronic state (e.g., S₂), the molecule typically undergoes internal conversion, a non-radiative transition to an isoenergetic vibrational level of a lower electronic state (S₁), followed by vibrational relaxation.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to one of the vibrational levels of the ground electronic state (S₀) by emitting a photon. This radiative transition is known as fluorescence. Because some energy is lost through non-radiative processes, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes shift. The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for fluorescein derivatives.

The presence of chlorine atoms in the this compound structure can enhance fluorescence intensity compared to the parent fluorescein molecule.[1][2] This is attributed to a decrease in the rate of intersystem crossing, a non-radiative process where the molecule transitions from the excited singlet state (S₁) to a lower-energy triplet state (T₁). By suppressing this competing de-excitation pathway, the probability of fluorescence emission is increased.

Visualization of the Fluorescence Mechanism

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

Quantitative Photophysical Data

The following table summarizes key photophysical properties of 3,4,5,6-Tetrachlorofluorescein, providing a quantitative basis for its use as a fluorescent probe.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λabs) | 509 nm | PBS | [3] |

| Molar Extinction Coefficient (ε) | 65,500 M-1cm-1 | PBS | [3] |

| Emission Maximum (λem) | Not explicitly stated for 3,4,5,6-Tetrachlorofluorescein in provided results | - | - |

| Quantum Yield (ΦF) | 0.65 | PBS | [3] |

| Fluorescence Lifetime (τF) | Not explicitly stated for 3,4,5,6-Tetrachlorofluorescein in provided results | - | - |

Note: The emission maximum for the closely related Carboxy-2,4,7,7-tetrachlorofluorescein (TET) is reported as 542 nm.[4] It is important to experimentally determine the precise emission maximum for the specific isomer and solvent system being used.

Experimental Protocols

Accurate characterization of the fluorescence properties of this compound is crucial for its effective application. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of this compound.

Materials:

-

3,4,5,6-Tetrachlorofluorescein

-

Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum Measurement: a. Set the spectrophotometer to scan a wavelength range appropriate for fluorescein derivatives (e.g., 400-600 nm). b. Use the solvent as a blank to zero the instrument. c. Record the absorption spectrum of the this compound working solution. d. Identify the wavelength of maximum absorbance (λabs).

-

Emission Spectrum Measurement: a. Set the excitation wavelength of the fluorometer to the determined λabs. b. Set the emission monochromator to scan a wavelength range starting from ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λabs is 509 nm, scan from 520 nm to 700 nm). c. Record the emission spectrum. d. Identify the wavelength of maximum emission (λem).

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.95)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilutions for both the this compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measure the absorbance of each solution at the excitation wavelength of the standard.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield (ΦF,sample) using the following equation:

ΦF,sample = ΦF,standard * (Gradientsample / Gradientstandard) * (nsample² / nstandard²)

where:

-

ΦF is the fluorescence quantum yield

-

Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

Experimental Workflow Visualization

Caption: Workflow for the characterization of this compound's photophysical properties.

Applications in Research and Drug Development

The favorable fluorescence properties of this compound have led to its widespread adoption in various research and drug development applications.

Cellular Imaging

This compound and its derivatives are extensively used as fluorescent labels for biomolecules, enabling the visualization of cellular structures and processes.[5] Its bright emission and good photostability allow for high-contrast imaging in fluorescence microscopy.[5] For instance, it can be conjugated to antibodies for immunofluorescence staining or to oligonucleotides for fluorescence in situ hybridization (FISH).

High-Throughput Screening (HTS)

In drug discovery, HTS is employed to rapidly screen large compound libraries for potential drug candidates.[6] Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and amenability to automation.[7] this compound can be used to develop probes for enzyme activity assays, where a change in fluorescence intensity signals the inhibition or activation of a target enzyme by a test compound.[8]

Signaling Pathway Interrogation in Drug Discovery

References

- 1. researchgate.net [researchgate.net]

- 2. horiba.com [horiba.com]

- 3. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]

- 4. Unraveling cellular complexity with Transient Adapters in highly multiplexed super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]

- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tetrachlorofluorescein in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrachlorofluorescein, a widely used fluorescent dye. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, estimations based on similar compounds, and a detailed experimental protocol for researchers to determine exact solubility in their solvents of choice.

Introduction to this compound and its Solubility

This compound (C₂₀H₈Cl₄O₅, Molar Mass: 470.09 g/mol ) is a halogenated derivative of fluorescein (B123965), commonly utilized as a fluorescent probe and dye in various biological and chemical applications.[1] Its solubility is a critical factor for its effective use in experimental assays, influencing stock solution preparation, buffer compatibility, and performance in cellular and molecular imaging.

Like its parent compound, fluorescein, this compound is generally characterized by poor solubility in neutral aqueous solutions. Its solubility is significantly influenced by pH, with increased solubility in alkaline conditions due to the deprotonation of its phenolic hydroxyl groups.[2][3] While qualitatively described as soluble in several organic solvents, precise quantitative data is scarce.

Quantitative and Qualitative Solubility Data

It is imperative for researchers to experimentally verify the solubility for their specific application and solvent purity.

| Solvent | Chemical Class | Estimated Solubility of this compound | Qualitative Observations & Notes |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | ~10 mg/mL | DMSO is a powerful solvent for many dyes and is a common choice for preparing concentrated stock solutions.[4][5][6] |

| Dimethylformamide (DMF) | Aprotic Polar | ~10 mg/mL | Similar to DMSO, DMF is an effective solvent for fluorescein derivatives.[6] |

| Ethanol (EtOH) | Protic Polar | ~5 mg/mL | A related compound, 2',4',5',7'-Tetrabromo-3,4,5,6-tetrachlorofluorescein, is noted as being soluble in ethanol.[7] Fluorescein itself is soluble in hot alcohol.[2] |

| Methanol (MeOH) | Protic Polar | Slightly Soluble | Solubility is expected to be lower than in ethanol. |

| Acetone | Aprotic Polar | Slightly Soluble | Generally less effective for highly polar compounds compared to DMSO or DMF. |

| Water (neutral pH) | Protic Polar | Insoluble | Like fluorescein, this compound is poorly soluble in neutral water.[2][3] |

| Aqueous Base (e.g., 10% NaOH) | Aqueous | Soluble | The anionic form of the dye, present at high pH, is significantly more soluble in water.[3] |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, Ethanol)

-

Analytical balance

-

Small volume glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Syringe filters (0.22 µm, solvent-compatible)

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly more than what is expected to dissolve should be used.

-

Record the initial mass of the dye.

-

Add a known volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated. Vigorous mixing is essential.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer. A series of dilutions may be necessary to find the optimal concentration.

-

-

Quantification using UV-Vis Spectrophotometry:

-

Prepare a standard calibration curve by measuring the absorbance of a series of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the diluted, saturated sample at the wavelength of maximum absorbance (λmax).

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate key workflows related to the use of this compound.

References

- 1. This compound | C20H8Cl4O5 | CID 80424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2',4',5',7'-tetrachlorofluorescein | 2320-38-9 [m.chemicalbook.com]

- 4. thco.com.tw [thco.com.tw]

- 5. gchemglobal.com [gchemglobal.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 2',4',5',7'-TETRABROMO-3,4,5,6-TETRACHLOROFLUORESCEIN | 13473-26-2 [chemicalbook.com]

The Synthesis and Application of Tetrachlorofluorescein: A Technical Guide

An in-depth exploration of the historical discovery, synthesis, and application of Tetrachlorofluorescein, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a halogenated derivative of fluorescein (B123965), a synthetic organic dye first synthesized in 1871 by the German chemist Adolf von Baeyer.[1] Von Baeyer's creation of fluorescein, through the condensation of phthalic anhydride (B1165640) and resorcinol (B1680541), marked a pivotal moment in the intersection of chemistry and medicine and laid the groundwork for a new class of xanthene dyes.[2] Following this discovery, the late 19th century saw a rapid expansion in the synthesis of halogenated fluoresceins, such as eosin (B541160) (tetrabromofluorescein) and rose bengal (tetrachloro-tetraiodofluorescein), to modulate the dye's spectral properties and enhance its utility.[2] It is within this vibrant period of dye chemistry that this compound emerged. This guide provides a comprehensive overview of its historical development, detailed synthetic protocols, physicochemical properties, and applications in modern research.

Historical Development

While the initial synthesis of fluorescein is well-documented to be the work of Adolf von Baeyer in 1871, the precise first synthesis of its tetrachloro derivative is less definitively recorded.[1][2] However, historical accounts indicate that the synthesis of halogenated fluoresceins occurred shortly after the parent molecule's discovery. The work of Graebe is noted in early literature concerning the preparation of this compound from tetrachlorophthalic anhydride and resorcinol. This places its origins in the broader context of the intensive investigation into phthalein dyes that characterized German chemical research in the late 19th century.

Physicochemical Properties

The addition of four chlorine atoms to the phthalic acid moiety of the fluorescein core significantly influences its spectral and physical properties. This compound is typically a light yellow to brown powder.[3] Its fluorescence is strongly dependent on pH, a characteristic it shares with the parent fluorescein molecule.[4] Below is a summary of its key quantitative properties.

Quantitative Data Summary

| Property | Value | Solvent/Conditions |

| Molecular Formula | C₂₀H₈Cl₄O₅ | - |

| Molecular Weight | 470.09 g/mol | - |

| Melting Point | 304 °C (decomposes) | - |

| Maximum Absorption (λmax) | 509 nm | PBS |

| Molar Absorptivity (ε) | 65,500 M⁻¹cm⁻¹ | at 509 nm in PBS |

| Maximum Emission (λem) | 535 nm | PBS |

| Fluorescence Quantum Yield (ΦF) | 0.65 | PBS |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | - |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The traditional approach involves the high-temperature fusion of reactants, while more modern methods utilize milder catalysts and solvents, offering improved yields and easier handling.

Protocol 1: High-Temperature Fusion Synthesis

This method is based on the classical approach of dye synthesis and involves the direct fusion of tetrachlorophthalic anhydride and resorcinol at a high temperature, often with a dehydrating agent or catalyst like zinc chloride.

Materials and Equipment:

-

Tetrachlorophthalic anhydride

-

Resorcinol

-

Zinc chloride (anhydrous, optional)

-

High-temperature oil bath or heating mantle

-

Round-bottom flask equipped with a condenser and thermometer

-

Stirring apparatus

-

Beakers, filtration apparatus (Büchner funnel)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Deionized water

-

Ethanol (B145695) or methanol for recrystallization

Procedure:

-

In a round-bottom flask, thoroughly mix tetrachlorophthalic anhydride (1 equivalent) and resorcinol (2 equivalents).

-

If using a catalyst, add a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture in an oil bath or with a heating mantle to 200-210 °C with constant stirring.

-

The mixture will melt, darken, and become viscous. Maintain the temperature for 2-4 hours until the reaction is complete, which can be monitored by the cessation of water vapor evolution.

-

Allow the reaction mixture to cool to room temperature, resulting in a solid mass.

-

Carefully dissolve the crude product in a 1 M NaOH solution. The solution will exhibit a deep color and fluorescence.

-

Filter the basic solution to remove any insoluble impurities.

-

Slowly acidify the filtrate with 1 M HCl while stirring. This compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove salts.

-

The crude product can be further purified by recrystallization from ethanol or methanol.

Protocol 2: Methanesulfonic Acid (MSA) Catalyzed Synthesis